molecular formula C10H12O3 B13188046 Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate

Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate

Cat. No.: B13188046
M. Wt: 180.20 g/mol
InChI Key: SNJNEUHQLIWUBJ-UHFFFAOYSA-N
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Description

Methyl 3-{7-oxabicyclo[221]heptan-2-yl}prop-2-ynoate is a compound that features a unique bicyclic structure, specifically a 7-oxabicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-(7-oxabicyclo[2.2.1]heptan-2-yl)prop-2-ynoate

InChI

InChI=1S/C10H12O3/c1-12-10(11)5-2-7-6-8-3-4-9(7)13-8/h7-9H,3-4,6H2,1H3

InChI Key

SNJNEUHQLIWUBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CC2CCC1O2

Origin of Product

United States

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